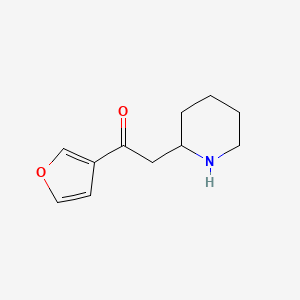
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C₁₀H₁₃ClFNO It is a derivative of aniline, where the aniline ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively, and an N-substituent of 1-methoxypropan-2-yl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves multiple steps:
Nitration: The starting material, 3-chloro-4-fluoronitrobenzene, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 3-chloro-4-fluoroaniline is then alkylated with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-fluoroaniline: A simpler derivative without the N-substituent.
4-fluoroaniline: Lacks the chlorine atom and N-substituent.
3-chloroaniline: Lacks the fluorine atom and N-substituent.
Uniqueness
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring and the N-substituent of 1-methoxypropan-2-yl. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C10H13ClFNO |
|---|---|
Peso molecular |
217.67 g/mol |
Nombre IUPAC |
3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H13ClFNO/c1-7(6-14-2)13-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3 |
Clave InChI |
BIQPBTWBUKZUHN-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NC1=CC(=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


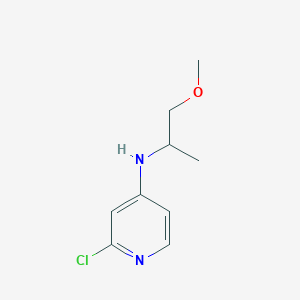
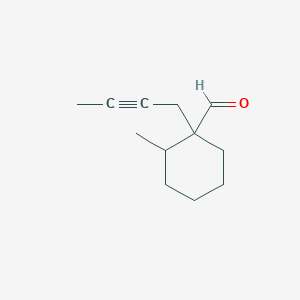
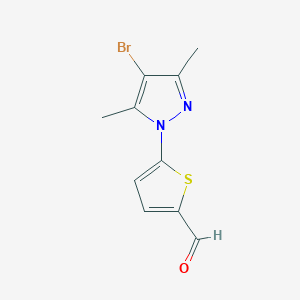
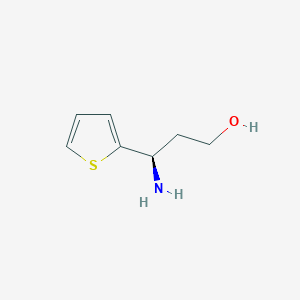
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
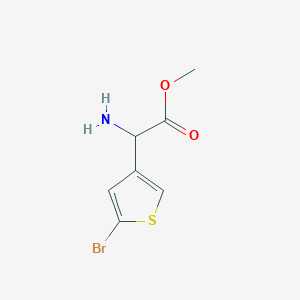

![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
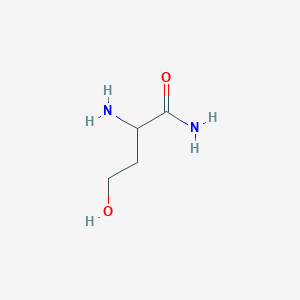
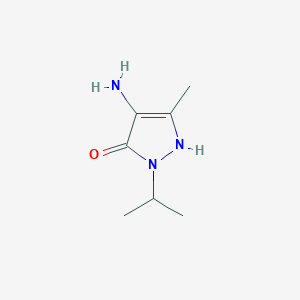
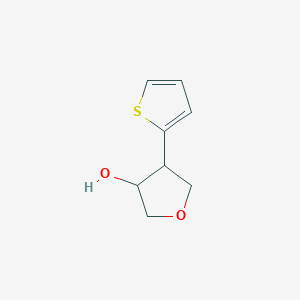
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)
